molecular formula C10H8N2O2 B14301257 1-Isocyanato-4-(2-isocyanatoethyl)benzene CAS No. 114096-85-4

1-Isocyanato-4-(2-isocyanatoethyl)benzene

Cat. No.: B14301257
CAS No.: 114096-85-4
M. Wt: 188.18 g/mol
InChI Key: NRQALCHWWZJDFI-UHFFFAOYSA-N
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Description

1-Isocyanato-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C10H8N2O2. It contains two isocyanate functional groups attached to a benzene ring, making it a diisocyanate. This compound is used in various industrial applications, particularly in the production of polyurethanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isocyanato-4-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 4-(2-aminoethyl)aniline with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This ensures a steady supply of the compound for further use in manufacturing processes.

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-4-(2-isocyanatoethyl)benzene undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: It can polymerize to form polyurethanes, which are widely used in foams, coatings, and elastomers.

Common Reagents and Conditions

    Alcohols: React with isocyanates to form urethanes.

    Amines: React with isocyanates to form ureas.

    Catalysts: Such as dibutyltin dilaurate, are often used to accelerate these reactions.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1-Isocyanato-4-(2-isocyanatoethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-isocyanato-4-(2-isocyanatoethyl)benzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of urethane or urea linkages. The molecular targets are typically hydroxyl or amine groups in other molecules, and the pathways involved include nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Isocyanato-4-methylbenzene: Contains a single isocyanate group and a methyl group attached to the benzene ring.

    1-Isocyanato-4-methoxybenzene: Contains a single isocyanate group and a methoxy group attached to the benzene ring.

    1-Chloro-4-(2-isocyanatoethyl)benzene: Contains an isocyanate group and a chloro group attached to the benzene ring.

Uniqueness

1-Isocyanato-4-(2-isocyanatoethyl)benzene is unique due to the presence of two isocyanate groups, which enhances its reactivity and makes it particularly useful in the production of polyurethanes. This dual functionality allows for the formation of cross-linked polymer networks, providing materials with superior mechanical properties.

Properties

CAS No.

114096-85-4

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-isocyanato-4-(2-isocyanatoethyl)benzene

InChI

InChI=1S/C10H8N2O2/c13-7-11-6-5-9-1-3-10(4-2-9)12-8-14/h1-4H,5-6H2

InChI Key

NRQALCHWWZJDFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)N=C=O

Origin of Product

United States

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